molecular formula C6H4N2O B3345834 6H-Pyrrolo[1,2-b]pyrazol-6-one CAS No. 111573-53-6

6H-Pyrrolo[1,2-b]pyrazol-6-one

Cat. No.: B3345834
CAS No.: 111573-53-6
M. Wt: 120.11 g/mol
InChI Key: PBOBBKBQQFLGDJ-UHFFFAOYSA-N
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Description

6H-Pyrrolo[1,2-b]pyrazol-6-one (CAS 111573-53-6) is a versatile fused bicyclic heterocycle of significant interest in medicinal and synthetic chemistry. With a molecular formula of C6H4N2O, this compound serves as a valuable precursor and building block for the synthesis of more complex molecules . Its core structure is part of a broader class of pyrrolopyrazole derivatives that are frequently investigated for their potential biological activities. For instance, structurally related dihydropyrrolopyrazole compounds have been identified in patent literature as key scaffolds with applications in treating diseases such as cancer . Researchers utilize this heterocyclic system to develop novel therapeutic agents and explore new chemical spaces. The compound's specific derivatives, such as 5-amino-4,5-dihydro-2-methyl-6H-pyrrolo[1,2-b]pyrazol-6-one (CAS 802323-69-9), are available with high purity levels (up to 99%) for research applications, underscoring its role as a critical intermediate in organic synthesis and drug discovery campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-b]pyrazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-6-2-1-5-3-4-7-8(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOBBKBQQFLGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549031
Record name 6H-Pyrrolo[1,2-b]pyrazol-6-one
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Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111573-53-6
Record name 6H-Pyrrolo[1,2-b]pyrazol-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111573-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrrolo[1,2-b]pyrazol-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6h Pyrrolo 1,2 B Pyrazol 6 One and Its Derivatives

Classical and Established Synthetic Routes to the 6H-Pyrrolo[1,2-b]pyrazol-6-one Core

Traditional methods for synthesizing the this compound core often rely on foundational organic reactions, including the construction of linear precursors followed by cyclization, and pericyclic reactions like cycloadditions.

Multi-Step Synthesis via Linear Precursor Elaboration

The construction of the this compound ring system is frequently accomplished through the strategic assembly and subsequent cyclization of acyclic or monocyclic precursors. This approach allows for the controlled introduction of substituents onto the final heterocyclic framework. A common strategy involves starting with a pre-formed pyrazole (B372694) ring and elaborating a side chain that can undergo an intramolecular reaction to form the fused pyrrole (B145914) ring.

One established method begins with the synthesis of pyrazole derivatives that are functionalized at the N1 position with a chain containing a suitable electrophilic or nucleophilic center. For instance, a pyrazole can be N-alkylated with a halo-ester, followed by intramolecular cyclization. A key step in such syntheses is the regioselective functionalization of the pyrazole starting material.

Another classical approach involves the reaction of arylhydrazines with dicarboxylic acid derivatives or their synthetic equivalents. For example, the reaction of arylhydrazines with diethyl acetylenedicarboxylate (B1228247) can lead to pyrazole intermediates, which are then further manipulated and cyclized to form the fused pyrrolopyrazolone system. mdpi.com This method is versatile but can be limited by the commercial availability of the substituted pyrazole precursors. mdpi.com Radical cyclization provides another route; pyrazole-1-(ω-alkyl) radicals, generated from precursors like 1-[ω-(phenylselenyl)alkyl]-pyrazoles, can cyclize to form the fused bicyclic system. researchgate.net This method was successfully applied to the synthesis of the natural product withasomnine (B158684), a related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. researchgate.net

Table 1: Examples of Linear Precursor Strategies for Fused Pyrazoles

Starting Materials Key Intermediate Type Product Core Ref.
Arylhydrazine, Diethyl acetylenedicarboxylate Functionalized pyrazole ester Pyrrolo[3,4-c]pyrazole-4,6-dione mdpi.com
1-[ω-(Phenylselenyl)alkyl]-pyrazole Pyrazole-1-(ω-alkyl) radical 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole researchgate.net

Cycloaddition Reactions in Pyrrolopyrazolone Construction

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and convergent method for assembling the pyrrolo[1,2-b]pyrazol-6-one scaffold. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring in a single step.

A highly relevant strategy is the [3+2] cycloaddition of pyridazinium ylides with activated alkynes, such as ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD). mdpi.comresearchgate.net In this reaction, the pyridazinium ylide, generated in situ from the corresponding pyridazinium salt, acts as the 1,3-dipole. The reaction proceeds regioselectively to yield dihydropyrrolo[1,2-b]pyridazine intermediates, which can then be oxidized to the aromatic pyrrolo[1,2-b]pyridazine (B13699388) system. mdpi.com While this example forms a pyrrolo-pyridazine, the underlying principle of using a nitrogen-containing six-membered ring ylide is analogous to what would be required for pyrazole-based systems.

More directly, the synthesis of 4H-pyrrolo[1,2-b]pyrazole-4-ones has been achieved through the reaction of azines. acs.org The aza-Diels-Alder reaction is another cycloaddition strategy that has been employed for constructing fused nitrogen heterocycles, such as pyrrolo[2,3-c]isoquinolines from the reaction of benzyne (B1209423) with arylideneaminopyrroles. acs.org This highlights the utility of cycloaddition reactions in building complex heterocyclic frameworks from relatively simple precursors.

Table 2: Cycloaddition Strategies for Fused Nitrogen Heterocycles

Reaction Type Reactants Product Core Ref.
[3+2] Cycloaddition Pyridazinium ylides, Ethyl propiolate Pyrrolo[1,2-b]pyridazine mdpi.com
[3+2] Cycloaddition Mesoionic oxazolo-pyridazinones, Alkynes Pyrrolo[1,2-b]pyridazine researchgate.net
Aza-Diels-Alder Benzyne, Arylideneaminopyrroles Pyrrolo[2,3-c]isoquinoline acs.org

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally responsible methods. For the this compound system, this translates to the use of transition-metal catalysis, green chemistry protocols, and advanced manufacturing technologies like flow chemistry.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For the synthesis of pyrrolopyrazolone derivatives, palladium, copper, and gold catalysts are particularly prominent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for functionalizing the heterocyclic core. For instance, a 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione intermediate can be coupled with various partners to introduce diversity at the C-6 position. mdpi.com Palladium catalysis is also used in cycloaminocarbonylation reactions to construct fused ring systems. acs.org

Gold catalysts have been used for the synthesis of spirooxindoles via the bicyclization of diaryl alkynes. nih.gov Gold(I) complexes, in particular, can catalyze cascade reactions, such as the transformation of N-alkynic 2-ynamides into diverse pyrrolo[1,2-b]isoquinolines through a sequence of cyclization, cycloisomerization, and migration steps. researchgate.net Copper-catalyzed reactions have also been employed, for example, in the synthesis of pyrrolo- and pyrido[2,1-b]benzo[d] acs.orgsemanticscholar.orgoxazin-1-ones. uniovi.es

Table 3: Examples of Transition Metal-Catalyzed Syntheses

Catalyst Reaction Type Substrates Product Type Ref.
Palladium(0) Suzuki-Miyaura Coupling 6-Chloropyrrolo[3,4-c]pyrazole, Boronic acids C-6 Arylated Pyrrolo[3,4-c]pyrazoles mdpi.com
Gold(I) Cascade Cyclization N-alkynic 2-ynamides Pyrrolo[1,2-b]isoquinolines researchgate.net
Copper(II) Triflate [6+2] Cycloaddition 2-Acylpyrroles, Alkenes Pyrrolo[1,2-a]indoles rsc.org

Green Chemistry Approaches and Environmentally Benign Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. This involves using less hazardous materials, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

Microwave-assisted organic synthesis (MAOS) is a key green technology that can dramatically reduce reaction times, improve yields, and enhance product purity. univpancasila.ac.id The solvent-free, microwave-mediated synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds is a notable example of this approach. researchgate.net This method offers high yields and short reaction times under environmentally friendly conditions. researchgate.net

The use of ultrasound (sonication) is another green technique that can promote reactions. A regioselective, green procedure for synthesizing 6H-indeno[2,1-e]pyrazolo[1,5-a]pyrimidin-6-one scaffolds utilizes ultrasonication in ethanol, offering advantages such as simple operation, short reaction times, and easy workup. researchgate.net

Furthermore, the replacement of volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a central tenet of green chemistry. The synthesis of pyrazolo[3,4-b]quinoline derivatives has been achieved in a water-PEG-400 medium, which serves as a recyclable and less hazardous solvent system. tandfonline.com

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time.

This technology is well-suited for the synthesis of pyrazoles and related fused heterocycles. mdpi.com For example, pyrazole-4-carboxylate derivatives have been synthesized in good to excellent yields and with high regioselectivity using a flow setup where vinylidene keto esters react with hydrazine (B178648) derivatives. mdpi.com The ability to handle hazardous intermediates, such as diazo compounds generated in situ, is a major safety benefit of flow chemistry. The 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) has been successfully performed in a continuous-flow system. mdpi.com

Multistep continuous-flow protocols have been designed for the synthesis of complex heterocyclic systems, such as condensed benzothiazoles, involving several sequential transformations like ring closures and reductions without isolating intermediates. researchgate.net Similar strategies can be envisioned for the scalable production of this compound, improving the efficiency and safety of the manufacturing process. researchgate.netresearchgate.net

Regioselective Functionalization and Derivatization Strategies for this compound

The ability to regioselectively functionalize the this compound scaffold is paramount for exploring its structure-activity relationships and developing derivatives with tailored properties. Drawing parallels from the chemistry of related fused heterocyclic systems, several strategies can be envisioned for the selective introduction of substituents at various positions of the bicyclic core.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues can be achieved either by using appropriately substituted starting materials in the primary synthetic route or by post-synthetic modification of the parent scaffold. For instance, in a potential intramolecular cyclization approach, the final substituents on the pyrrolo-pyrazolone core would be determined by the substituents present on the initial pyrrole precursor.

Post-synthetic functionalization would likely target the pyrrole ring, which is generally more susceptible to electrophilic substitution than the pyrazole ring. rsc.org However, the reactivity of the specific this compound system would need to be experimentally determined. Metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, and amino groups onto heterocyclic scaffolds and could be applied to halogenated derivatives of this compound. The synthesis of withasomnine analogues has successfully employed Suzuki-Miyaura coupling on a dihydropyrrolo[1,2-b]pyrazol-3-yl trifluoromethanesulfonate. researchgate.net

The following table outlines potential substitution patterns and the corresponding synthetic strategies that could be employed for the synthesis of substituted this compound analogues, based on established methods for related heterocyclic systems.

Target Substitution Pattern Plausible Synthetic Strategy Key Reaction Type Reference for Analogous System
Substitution on the Pyrrole RingStarting with a pre-functionalized pyrrole precursor.Intramolecular Cyclization rsc.org
Aryl or Heteroaryl at C2 or C3Suzuki-Miyaura cross-coupling of a bromo-substituted this compound.Cross-coupling researchgate.net
Amino or Substituted Amine at C2 or C3Buchwald-Hartwig amination of a bromo-substituted this compound.Cross-coupling mdpi.com
Acyl group at C2 or C3Friedel-Crafts acylation of the this compound core.Electrophilic Substitution rsc.org

Construction of Diverse Libraries of this compound Derivatives

The construction of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. For the this compound scaffold, combinatorial and parallel synthesis strategies can be employed to generate a multitude of derivatives for high-throughput screening.

One approach to library construction is through a multicomponent reaction (MCR) strategy. Although a specific MCR for this compound has not been reported, the general principles of MCRs, which involve the one-pot reaction of three or more starting materials, are well-suited for generating chemical diversity. nih.gov A hypothetical MCR could involve a 1-aminopyrrole (B1266607) derivative, a β-dicarbonyl compound, and a third component that facilitates the specific cyclization to the 6-oxo isomer.

Solid-phase synthesis is another powerful technique for library generation, allowing for the efficient synthesis and purification of a large number of compounds. mdpi.com A potential solid-phase synthesis of a this compound library could involve anchoring a pyrrole precursor to a solid support, followed by a series of reactions to build the pyrazolone (B3327878) ring, and finally cleavage from the support to yield the desired products. This methodology has been successfully applied to generate libraries of pyrazoles and isoxazoles. mdpi.com

The table below illustrates a conceptual framework for the construction of a diverse library of this compound derivatives based on a combinatorial approach.

Diversity Point (R-group) Building Block Class Potential Introduction Method Reference for Analogous Library Synthesis
R1 (on Pyrrole ring)Substituted 1-aminopyrrolesPrimary scaffold synthesis beilstein-journals.org
R2 (on Pyrazole ring)Varied β-dicarbonyl compoundsPrimary scaffold synthesis scispace.com
R3 (Post-synthetic modification)Aryl/heteroaryl boronic acidsSuzuki-Miyaura Coupling nih.gov
R4 (Post-synthetic modification)AminesBuchwald-Hartwig Amination acs.org

Chemical Reactivity and Mechanistic Investigations of 6h Pyrrolo 1,2 B Pyrazol 6 One

Electrophilic Aromatic Substitution Reactions on the Pyrrolopyrazolone Ring System

The 6H-pyrrolo[1,2-b]pyrazol-6-one nucleus possesses two aromatic rings, the pyrrole (B145914) and the pyrazole (B372694), both of which are susceptible to electrophilic attack. However, the reactivity and regioselectivity of such substitutions are influenced by the electron-donating nature of the nitrogen atoms and the deactivating effect of the carbonyl group. In general, the pyrrole ring is more reactive towards electrophiles than the pyrazole ring.

Electrophilic substitution on a pyrrole ring typically occurs at the C2 position due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.comyoutube.com Conversely, electrophilic attack on the pyrazole ring generally favors the C4 position. nih.gov For the fused this compound system, the precise location of substitution will depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. smolecule.comuci.edupressbooks.pub

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrrolopyrazolone Analogs

ReactionReagentsProductReference
BrominationBr₂, FeBr₃Bromo-substituted pyrrolopyrazolone youtube.com
NitrationHNO₃, H₂SO₄Nitro-substituted pyrrolopyrazolone nih.govyoutube.com
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted pyrrolopyrazolone pressbooks.publibretexts.org

Note: The table provides generalized examples based on the reactivity of related heterocyclic systems, as specific data on this compound is limited.

Nucleophilic Additions and Substitutions Involving the this compound Nucleus

The carbonyl group at the 6-position of the this compound ring system is a prime site for nucleophilic attack. This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the subsequent reaction conditions.

Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can add to the carbonyl group to form tertiary alcohols upon acidic workup. Weaker nucleophiles, such as amines and alcohols, can also react, often under catalytic conditions, to yield a variety of derivatives. smolecule.comsmolecule.com

Furthermore, if the pyrrolopyrazolone ring is substituted with a leaving group, such as a halogen, nucleophilic aromatic substitution can occur. These reactions are pivotal for the further functionalization of the heterocyclic core. nih.gov

Table 2: Examples of Nucleophilic Additions and Substitutions on Pyrrolopyrazolone Analogs

ReactionReagentsProductReference
Grignard ReactionRMgX, then H₃O⁺6-alkyl-6-hydroxy-pyrrolopyrazole masterorganicchemistry.com
Amine CondensationR-NH₂, acid catalystImino-pyrrolopyrazolone smolecule.com
Nucleophilic SubstitutionNu⁻ on halo-pyrrolopyrazoloneSubstituted pyrrolopyrazolone nih.gov

Note: The table provides generalized examples based on the reactivity of related heterocyclic systems, as specific data on this compound is limited.

Reductive and Oxidative Transformations of this compound

The this compound scaffold can undergo both reductive and oxidative transformations, targeting either the carbonyl group or the heterocyclic rings.

The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forcing conditions, such as the Wolff-Kishner or Clemmensen reduction, could potentially lead to the complete reduction of the carbonyl to a methylene (B1212753) group (CH₂).

Oxidation of the this compound system is more complex. While the pyrrole ring is generally susceptible to oxidation, the reaction can be difficult to control and may lead to polymerization or ring-opening. However, specific oxidizing agents might allow for the introduction of hydroxyl groups or other oxygenated functionalities. Oxidation of substituents on the ring system is also a feasible transformation. nih.gov

Cycloaddition and Rearrangement Reactions of this compound Derivatives

The unsaturated nature of the pyrrole and pyrazole rings in this compound suggests their potential participation in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. libretexts.orgnih.gov The pyrrole moiety can act as the diene component, reacting with a suitable dienophile. Intramolecular Diels-Alder reactions of appropriately substituted pyrrolopyrazolone derivatives could lead to the formation of complex polycyclic structures. core.ac.uk

1,3-Dipolar cycloadditions are also a possibility, where a 1,3-dipole reacts with the pyrrole or pyrazole ring to form a five-membered heterocyclic ring. wikipedia.org

Rearrangement reactions, such as the Beckmann or Claisen rearrangements, could be envisioned for suitably functionalized derivatives of this compound, providing pathways to novel isomeric structures. bdu.ac.insolubilityofthings.com

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The mechanisms of the fundamental reactions of this compound are rooted in established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process. In the first, rate-determining step, the aromatic ring attacks the electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edulibretexts.org In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Nucleophilic Addition to the Carbonyl Group: This reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and moving the electrons onto the oxygen atom to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate can then be protonated to yield the final alcohol product.

Diels-Alder Reaction: This is a concerted pericyclic reaction, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org The stereochemistry of the reactants is retained in the product.

Advanced Spectroscopic and Structural Elucidation Techniques for 6h Pyrrolo 1,2 B Pyrazol 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals and provides insights into the molecule's stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 6H-pyrrolo[1,2-b]pyrazol-6-one scaffold.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). In a typical analysis, the chemical shifts for the protons in this compound are observed in specific regions of the spectrum, reflecting the aromatic and vinylic nature of the protons in the fused ring system.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C-6) is typically observed at a significantly downfield chemical shift due to the deshielding effect of the double-bonded oxygen atom. The other sp²-hybridized carbons of the pyrrole (B145914) and pyrazole (B372694) rings resonate at chemical shifts characteristic of their positions within the heterocyclic framework.

A detailed analysis of the ¹H and ¹³C NMR spectra of this compound has been reported, and the assigned chemical shifts and coupling constants are presented in the tables below. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.24d2.9
H-36.09d2.9
H-47.17d2.7
H-56.25d2.7

Solvent: CDCl₃. Data sourced from McNab, H. (1987). researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2129.5
C-3108.8
C-3a137.9
C-4124.9
C-5111.4
C-6175.0
C-6a134.1

Solvent: CDCl₃. Data sourced from McNab, H. (1987). researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is not possible from a standard broadband-decoupled ¹³C NMR spectrum. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. For this compound, a DEPT-135 spectrum would confirm the presence of four methine carbons (C-2, C-3, C-4, and C-5) and the absence of methyl and methylene groups.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, cross-peaks would be observed between H-2 and H-3, and between H-4 and H-5, confirming their vicinal relationships within the pyrazole and pyrrole rings, respectively. researchgate.netbeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would show correlations between H-2 and C-2, H-3 and C-3, H-4 and C-4, and H-5 and C-5, allowing for the unambiguous assignment of the carbon signals for the protonated carbons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, in this compound, correlations would be expected from H-2 to C-3 and the quaternary carbon C-3a. Similarly, H-5 would show correlations to C-4 and the quaternary carbons C-3a and C-6a. The carbonyl carbon C-6 would show correlations to nearby protons, such as H-5. researchgate.netbeilstein-journals.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry and conformation of a molecule. For a planar molecule like this compound, NOESY can confirm the proximity of protons on the same ring and between the two fused rings. researchgate.netresearchgate.netnih.gov

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For heterocyclic compounds, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Furthermore, techniques like ¹³C{¹⁴N} solid-state NMR can be used as an "attached nitrogen test" to differentiate between heterocyclic isomers by identifying carbons directly bonded to nitrogen. researchgate.netnih.gov This could be particularly useful in confirming the specific isomeric form of the pyrrolo[1,2-b]pyrazol-6-one scaffold.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₄N₂O), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: Calculated Exact Mass for this compound

CompoundMolecular FormulaCalculated Exact Mass (m/z)
This compoundC₇H₄N₂O132.0324

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound.

For this compound, the fragmentation would likely be initiated by the loss of stable neutral molecules. Common fragmentation pathways for related heterocyclic compounds include the loss of carbon monoxide (CO) from the carbonyl group and the expulsion of a molecule of nitrogen (N₂). lifesciencesite.com The resulting fragment ions would provide further evidence for the fused pyrrolo-pyrazole core structure. Analysis of the fragmentation pathways of related 5-substituted 1H-tetrazole derivatives shows characteristic losses that can be valuable for structural analysis. lifesciencesite.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For a molecule like this compound, these techniques would be crucial for confirming its structural integrity.

The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1750 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the fused ring system. The C=N and C=C stretching vibrations of the pyrazole and pyrrole rings would likely appear in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching vibrations of the heterocyclic rings would be expected to be strong in the Raman spectrum.

Hypothetical IR and Raman Data for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
C-H Stretch (Aromatic)3100-31503100-3150
C=O Stretch (Ketone)1700-17201700-1720
C=N Stretch (Pyrazole)1620-16501620-1650
C=C Stretch (Pyrrole/Pyrazole)1450-15801450-1580
Ring Breathing ModesNot prominentStrong, fingerprint region

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to the extent of conjugation. The fused aromatic system of this compound, containing both electron-donating pyrrole and electron-withdrawing pyrazole and ketone moieties, would be expected to exhibit characteristic π → π* and n → π* transitions.

Hypothetical UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π → π~250-280HighMethanol
π → π~300-350ModerateMethanol
n → π*~380-420LowMethanol

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. If suitable crystals of this compound could be grown, this technique would provide unambiguous confirmation of its connectivity and stereochemistry.

The resulting crystal structure would reveal key parameters such as bond lengths, bond angles, and torsion angles. This data would be invaluable for understanding the degree of planarity of the fused ring system, the nature of the bonding within the heterocyclic rings, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
β (°)95.5
Volume (ų)675.0
Z4
Bond Length C=O (Å)1.22
Bond Length N-N (Å)1.35

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral substituent, CD and ORD spectroscopy would be essential for determining their absolute configuration and studying their conformational properties in solution.

The CD spectrum would show positive or negative bands (Cotton effects) corresponding to the differential absorption of left and right circularly polarized light by the chiral molecule. The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

As no chiral derivatives of this compound have been reported, no experimental data can be presented. The study of such derivatives would be a valuable area for future research.

Theoretical and Computational Chemistry Approaches to 6h Pyrrolo 1,2 B Pyrazol 6 One

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical methods are fundamental to exploring the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key properties that govern molecular stability and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 6H-Pyrrolo[1,2-b]pyrazol-6-one, DFT calculations, commonly using functionals such as B3LYP with basis sets like 6-311++G(d,p), can be employed to optimize the molecular geometry and compute a variety of electronic and reactivity parameters. nih.govtandfonline.com

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov From these orbital energies, global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's behavior. nih.govnih.gov

Table 1: Example Global Reactivity Descriptors Calculated via DFT (Note: These values are illustrative, based on calculations for similar pyrazole-based heterocyclic systems, and represent the type of data generated for this compound).

ParameterFormulaDescription
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η ≈ (IP - EA) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) χ ≈ (IP + EA) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) ω = χ2 / 2ηA measure of the energy lowering of a system when it accepts electrons.

These descriptors help predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical foundation for understanding the molecule's reactivity in chemical reactions.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, especially for complex electronic phenomena. uni-muenchen.de Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for precise energy and property calculations. nih.gov

For this compound, ab initio calculations are particularly valuable for studying its ground state with high accuracy and for exploring its excited electronic states. Multi-reference configuration interaction (MRCI) calculations, for instance, have been used to assign the complex vacuum ultraviolet (VUV) absorption spectra of the parent pyrazole (B372694) molecule by identifying the nature of its various π→π* and Rydberg transitions. researchgate.net Such studies can elucidate the photophysical properties of this compound, predicting how it will interact with light and mapping its potential electronic relaxation pathways from excited states. uni-muenchen.de

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular mechanics and dynamics simulations are used to explore its physical movement and structural flexibility over time.

Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. Given its relatively rigid fused-ring structure, significant conformational flexibility is not expected, but this analysis remains crucial for finding the global minimum energy structure used in other calculations.

Molecular Dynamics (MD) simulations model the atomic-level motion of a molecule over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound could provide insights into its vibrational motions and its interactions with solvent molecules. More advanced applications involve simulating the molecule in complex with a biological target, such as an enzyme active site. mdpi.commdpi.com Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or its binding partner. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. unibo.it

For this compound, DFT calculations can accurately predict various spectroscopic parameters. nih.gov

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies can predict the IR spectrum. These theoretical spectra help in assigning the vibrational modes corresponding to specific functional groups, such as the C=O stretch of the ketone or the N-H and C-H vibrations within the pyrrolo-pyrazole core. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. nih.gov Comparing the computed shifts with experimental data is a standard method for confirming molecular structure. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum and assign the electronic transitions responsible for the observed absorption bands. nih.gov

Table 2: Illustrative Comparison of Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for a Pyrazole Derivative (Note: This data is for a related pyrazole compound and demonstrates the typical accuracy of DFT-based NMR prediction).

Carbon AtomCalculated Shift (ppm)Experimental Shift (ppm)
C3145.2144.8
C4105.6105.1
C5130.8130.5

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. epfl.ch For the synthesis of this compound or for its subsequent reactions, DFT calculations can be used to:

Locate the geometric structure of transition states.

Calculate the activation energy (the energy barrier) of a reaction step.

Confirm that a located transition state correctly connects the desired reactants and products through intrinsic reaction coordinate (IRC) calculations.

This modeling provides a detailed, step-by-step understanding of the reaction mechanism, rationalizes product formation, and can guide the optimization of reaction conditions. researchgate.netresearchgate.net

Biological and Pharmacological Research on 6h Pyrrolo 1,2 B Pyrazol 6 One Scaffolds Excluding Clinical Data, Dosage, Safety, Adverse Effects

Mechanistic Investigations of Biological Action at the Molecular Level

Signaling Pathway Modulation by Pyrrolopyrazolone Compounds

Derivatives of pyrazole-containing fused heterocyclic systems have been shown to modulate various signaling pathways critical in pathological conditions. For instance, a related compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine, has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). smolecule.com RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. smolecule.com Inhibition of the RIPK1 signaling pathway by such compounds suggests a potential therapeutic application in conditions driven by necroptotic cell death. smolecule.com

Furthermore, various pyrazole (B372694) derivatives are known to act as antagonists for adenosine (B11128) receptors (A1, A2A, A2B, and A3), which are involved in diverse signaling cascades that regulate cellular functions through G-protein-coupled pathways, influencing levels of cyclic adenosine monophosphate (cAMP) and activating mitogen-activated protein kinase (MAPK) pathways. nih.gov The ability of fused pyrazole systems to interact with kinases is another significant area of investigation. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org The inhibition of EGFR and VEGFR-2, two kinases with interconnected signaling pathways in angiogenesis and cancer progression, has been demonstrated with fused pyrazole derivatives. researchgate.net These findings suggest that the 6H-pyrrolo[1,2-b]pyrazol-6-one scaffold could be a valuable framework for developing modulators of these and other critical signaling pathways.

Lead Identification and Optimization Strategies Based on the this compound Core

The discovery of novel therapeutic agents often begins with the identification of a "hit" compound from a screening library, which is then optimized into a "lead" compound with improved potency and pharmacological properties. The this compound core represents a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets.

Lead optimization efforts for related pyrrolopyrimidine scaffolds have successfully improved potency and metabolic stability. For instance, optimization of a high-throughput screening hit with a pyrrolodinopyrimidine core led to a development candidate with significant efficacy in a melanoma xenograft tumor model. acs.org These strategies often involve a combination of structure-based design and parallel synthesis to explore the structure-activity relationship (SAR).

Pharmacophore modeling is a crucial computational tool in modern drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For pyrazole-based compounds, pharmacophore models have been developed to guide the design of potent inhibitors for various targets.

A typical pharmacophore model for a kinase inhibitor, for example, would include hydrogen bond donors and acceptors that interact with the hinge region of the kinase, a hydrophobic region that occupies the ATP-binding pocket, and potentially other features that confer selectivity. researchgate.net For instance, in the design of novel quinazoline (B50416) derivatives, a pharmacophore model was proposed that included features such as a hydrophobic domain, an electron donor moiety, and a hydrogen bonding site. mdpi.com Docking studies of fused pyrazole derivatives into the active sites of EGFR and VEGFR-2 have helped to elucidate the key interactions responsible for their inhibitory activity, guiding further structural modifications. researchgate.net While a specific pharmacophore model for this compound is not yet established in the public domain, models from related structures like pyrazolo[1,5-a]pyrimidines can serve as a starting point for ligand design. rsc.org

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. nih.gov This approach is particularly well-suited for exploring the chemical space around a core scaffold like this compound.

The synthesis of pyrazole derivatives often involves multicomponent reactions, which are highly efficient for generating molecular diversity. nih.govnih.gov For example, one-pot synthesis methods have been developed for creating libraries of pyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives. acs.org These methods typically involve the reaction of readily available starting materials under conditions that allow for the introduction of various substituents. The use of solid-phase synthesis, where molecules are built upon a resin bead, can further streamline the process of library creation and purification. uzh.ch By systematically varying the building blocks used in these syntheses, a diverse library of this compound derivatives can be generated for high-throughput screening to identify new hit compounds.

Prodrug and Drug Delivery System Concepts for this compound Derivatives (Focus on design principles)

A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The design of prodrugs is a common strategy to overcome poor physicochemical properties of a drug, such as low solubility or poor membrane permeability, which can limit its oral bioavailability.

For the this compound scaffold, several prodrug strategies could be envisioned. If a derivative possesses a functional group such as a carboxylic acid or a hydroxyl group, it can be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, cellular esterases can cleave the ester group to release the active drug.

Another approach involves the use of phosphonate (B1237965) or phosphate (B84403) prodrugs. For instance, pyrrolo[2,3-d]pyrimidine nucleoside analogs have been developed as phosphonate prodrugs. google.com These prodrugs can improve aqueous solubility and may be designed to target specific tissues or cells. The design principles for such prodrugs often involve attaching a promoiety that is cleaved by specific enzymes, such as phosphatases, to release the active drug at the desired site of action. The choice of promoiety is critical and depends on the specific properties of the parent drug and the desired therapeutic outcome.

Emerging Applications and Material Science Contributions of 6h Pyrrolo 1,2 B Pyrazol 6 One

6H-Pyrrolo[1,2-b]pyrazol-6-one as Scaffolds in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

The development of organic electronics relies on the design of novel molecules with specific photophysical and electronic properties. rsc.orgepfl.ch While direct applications of the parent this compound in optoelectronics are not extensively documented, research into structurally related fused pyrazole (B372694) systems demonstrates the potential of this heterocyclic family in materials science. mdpi.comresearchgate.net The inherent properties of these scaffolds, such as rigid planarity and tunable electron density, make them attractive candidates for components in devices like Organic Light-Emitting Diodes (OLEDs). google.commdpi.com

Research has shown that compounds incorporating similar pyrrolo-pyrazole cores are being explored for their utility in organic electronic materials. For instance, a derivative, tert-Butyl 3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate, has been investigated for its potential in OLEDs and organic photovoltaics due to its unique electronic characteristics and ability to form stable thin films. The exploration extends to other fused pyrazole heterocycles, which have been successfully tested as emission materials. Pyrazolo[3,4-b]quinolines, for example, have been evaluated as emissive materials in OLEDs. mdpi.com Similarly, materials that contain the pyrroloperimidine nucleus have been noted for their contribution to the development of white light-emitting materials and other optoelectronic devices. researchgate.net The commercial availability of related scaffolds, such as pyrrolopyridazines, specifically for OLED applications further underscores the promise of this structural class. chemenu.com These examples collectively suggest that the pyrrolopyrazolone core is a viable and promising scaffold for designing next-generation organic electronic materials.

Table 1: Related Fused Heterocyclic Systems in Optoelectronics Research

Scaffold Name Related Application Area Source
tert-Butyl 3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Pyrazolo[3,4-b]quinolines Emission materials in OLEDs mdpi.com
Pyrroloperimidines White light-emitting materials, Optoelectronic devices researchgate.net
Pyrrolopyridazines Commercially available for OLED applications chemenu.com

Catalytic Applications and Ligand Design Incorporating the Pyrrolopyrazolone Moiety

Transition metal catalysis is a cornerstone of modern synthetic chemistry, with the ligand playing a crucial role in determining the catalyst's reactivity and selectivity. nih.gov Nitrogen-containing heterocyclic compounds are a rich source for ligand development. nih.govrsc.org The pyrrolopyrazolone scaffold, with its multiple nitrogen atoms and rigid bicyclic structure, presents an intriguing motif for ligand design.

Although the direct use of this compound as a ligand is not widely reported, studies on its isomers highlight the scaffold's utility in the context of catalysis. Research into polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives has demonstrated their successful use in palladium-catalyzed cross-coupling reactions. mdpi.com Specifically, 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones have served as effective substrates in both Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. mdpi.com These reactions, which form new carbon-carbon and carbon-nitrogen bonds, are fundamental transformations in medicinal and materials chemistry. The ability of the pyrrolopyrazolone core to undergo these reactions without degradation demonstrates its stability and compatibility with common catalytic systems, paving the way for the synthesis of a diverse range of substituted derivatives. mdpi.com This work not only provides access to novel pyrrolopyrazolone structures but also confirms the scaffold's potential to be integrated into complex molecular architectures through powerful catalytic methods.

Table 2: Pyrrolopyrazolone Derivatives in Palladium-Catalyzed Reactions

Reaction Type Substrate Catalyst/Ligand System Bond Formed Source
Suzuki-Miyaura Coupling 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones Pd(OAc)₂ / Xantphos C-C mdpi.com
Buchwald-Hartwig Coupling 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones Pd(OAc)₂ / Xantphos C-N mdpi.com

Use in Chemical Biology as Probes or Imaging Agents

Chemical probes and imaging agents are indispensable tools in chemical biology for visualizing and understanding complex biological processes at the molecular level. The unique structure of the pyrrolopyrazolone core has been successfully leveraged to develop highly specific probes for disease-related biomarkers.

A significant application has been the development of novel small molecules based on a pyrrolo-pyrazol-one scaffold that show high affinity for alpha-synuclein (B15492655) aggregates. acs.orgnih.govacs.org These protein deposits are hallmarks of neurodegenerative disorders like Parkinson's disease, and the ability to image them in the human brain is crucial for diagnosis and monitoring disease progression. acs.orgnih.gov Compounds incorporating the pyrrolopyrazolone core were assessed for their ability to bind to alpha-synuclein aggregates derived from the brains of Parkinson's disease patients, demonstrating their potential as diagnostic imaging agents. nih.govacs.org Furthermore, related pyrrolopyrazole derivatives have been explored for their utility as imaging agents in other disease contexts. For example, patents describe how radiolabeled pyrrolopyrazole derivatives could be useful as in vivo diagnostic agents for cancer by targeting specific enzymes like phosphatidylserine (B164497) synthase 1. google.com

Table 3: Research on Pyrrolopyrazolone Derivatives as Biological Probes

Compound Class Biological Target Application Source
Pyrrolo-pyrazol-one derivatives Alpha-synuclein aggregates Diagnosis and research for Parkinson's Disease acs.orgnih.govacs.org
Radiolabeled Pyrrolopyrazole derivatives Phosphatidylserine synthase 1 (PSS1) In vivo image diagnostic agent for cancer google.com

Potential in Agrochemical and Veterinary Applications (Focus on research, not specific products or efficacy data)

The search for new, effective, and environmentally safer compounds for use in agriculture and veterinary medicine is a continuous effort. Pyrazole-based heterocycles have a long history of use in agrochemicals, serving as insecticides, herbicides, and fungicides. jksus.orgrasayanjournal.co.in Research into the broader class of pyrazole derivatives suggests that the pyrrolopyrazolone scaffold may also hold potential in these areas.

Table 4: Research Areas for Pyrrolopyrazolone and Related Scaffolds in Agrochemical/Veterinary Fields

Investigated Scaffold Research Focus Potential Application Area Source
1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives Mosquito larvicidal activity Pesticides / Pest Control jksus.org
General Pyrrolopyrazole derivatives Broad biological activity Veterinary Medicine google.comgoogle.comtrea.comgoogle.com
General Pyrazole derivatives Various Insecticides, Herbicides, Fungicides jksus.orgrasayanjournal.co.in

Conclusion and Future Research Directions

Summary of Key Academic Advances in 6H-Pyrrolo[1,2-b]pyrazol-6-one Research

Research into this compound and its related isomers has led to significant progress in both synthetic chemistry and the preliminary exploration of biological activities. The core pyrrolopyrazolone structure is recognized as a "privileged" scaffold, meaning it is capable of binding to multiple biological targets. nih.gov Academic advances have primarily centered on the development of novel synthetic routes and the functionalization of the heterocyclic core to generate libraries of derivatives for biological screening.

Key synthetic breakthroughs have focused on efficiency and diversity. Methodologies such as multicomponent reactions (MCRs) have been employed to construct related heterocyclic systems in a one-pot fashion, demonstrating high atom economy. nih.govmdpi.com For instance, Ugi-Zhu three-component reactions have been successfully used to create analogous pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Furthermore, (3+2) dipolar cycloaddition reactions are a frequently reported strategy for assembling the fused ring system, particularly for related scaffolds like pyrrolo[1,2-b]pyridazines. researchgate.nettandfonline.com These methods often allow for the generation of structurally diverse molecules from readily available starting materials.

In the realm of biological applications, derivatives of fused pyrrolopyrazolone systems have shown significant promise. A major area of advancement has been the discovery of their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.org For example, a scaffold-hopping approach from a high-throughput screening hit led to the development of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as highly selective CDK2 inhibitors. nih.gov This highlights a key advance: the ability to fine-tune the scaffold to achieve selectivity for specific kinase targets, a critical step in developing safer and more effective therapeutic agents. nih.gov

The table below summarizes some of the key synthetic and application-focused advances in compounds related to the this compound scaffold.

Scaffold/Derivative Class Key Academic Advance Significance Reference(s)
Pyrrolo[3,4-c]pyrazole-4,6-dionesDevelopment of multi-step synthesis from diethyl acetylenedicarboxylate (B1228247) and subsequent functionalization via palladium-catalyzed cross-coupling.Provides a pathway to polyfunctionalized derivatives, enabling exploration of structure-activity relationships (SAR). mdpi.com
Pyrrolo[1,2-b]pyridazinesUse of (3+2) dipolar cycloaddition to synthesize derivatives as potential anticancer agents targeting tubulin.Demonstrates the utility of the fused heterocyclic system as a bioisostere for known pharmacophores. researchgate.nettandfonline.com
Pyrrolo[2,3-d]pyrimidin-6-onesScaffold-hopping to create highly selective CDK2 inhibitors for potential oncology applications.Highlights the potential for achieving high target selectivity and overcoming resistance to existing therapies. nih.gov
PyrrolinonesIdentification as inhibitors of the LIN28–let-7 protein-RNA interaction.Expands the potential biological targets for this class of compounds beyond kinases to include challenging targets like RNA-binding proteins. acs.org

Unexplored Areas and Persistent Challenges in Pyrrolopyrazolone Chemistry

Despite the progress, significant challenges and unexplored areas remain within the chemistry of this compound and its analogs. A primary challenge lies in the synthesis of these complex molecules. While methods like cycloadditions are powerful, they can often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate and characterize. researchgate.netnih.gov Achieving high regioselectivity, especially under environmentally benign conditions, remains a persistent goal. researchgate.net

Another significant hurdle is the limited commercial availability of diverse and densely functionalized starting materials, particularly substituted pyrazoles and pyrroles. mdpi.com This limitation can stifle the rapid generation of diverse compound libraries needed for comprehensive structure-activity relationship (SAR) studies. The development of synthetic routes that allow for late-stage functionalization of the core this compound nucleus is an underexplored but crucial area that would greatly expand the accessible chemical space. mdpi.com

Furthermore, the full biological potential of this scaffold is far from being completely understood. The majority of research has focused on its application as a kinase inhibitor in oncology. rsc.orgunibo.it However, its potential in other therapeutic areas or as a tool for chemical biology is largely uncharted territory. The initial finding that a related scaffold can inhibit protein-RNA interactions suggests that a wealth of other biological targets may be susceptible to modulation by pyrrolopyrazolone derivatives. acs.org Probing these unexplored biological activities represents a major opportunity for the field.

Challenge / Unexplored Area Description Potential Impact of Overcoming
Control of Regioselectivity Synthetic methods, such as cycloadditions, can produce multiple isomers, complicating purification and analysis. nih.govWould streamline synthesis, improve yields, and provide unambiguous access to specific molecular architectures for biological testing.
Limited Starting Material Diversity The range of commercially available, suitably substituted pyrazole (B372694) and pyrrole (B145914) precursors is narrow. mdpi.comWould enable the creation of more diverse and complex derivatives to probe a wider range of biological targets and optimize activity.
Late-Stage Functionalization Few methods exist to selectively modify the this compound core after it has been assembled.Would allow for the rapid generation of analogs from a common intermediate, accelerating SAR studies and the optimization of lead compounds.
Narrow Biological Screening Most research has focused on kinase inhibition for cancer. rsc.orgunibo.it Other potential applications are largely unexplored.Could uncover novel therapeutic uses in areas like neurodegenerative disease, inflammation, or infectious diseases, and identify new biological pathways.

Future Prospects for Research on this compound and its Derivatives

The future of research on this compound is bright, with clear opportunities for innovation in synthesis, medicinal chemistry, and materials science. A primary focus will likely be the development of more sophisticated and sustainable synthetic methodologies. This includes the application of modern synthetic tools like photoredox catalysis and electrochemistry to forge new reaction pathways that offer improved selectivity and functional group tolerance. researchgate.netresearchgate.net The use of flow chemistry could also enable safer, more scalable, and efficient production of these heterocyclic compounds.

In medicinal chemistry, the immediate future lies in expanding the scope of biological targets. Building on successes in kinase inhibition, future work will likely target other enzyme families and protein-protein or protein-nucleic acid interactions. acs.org The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine scaffold, for instance, has been identified as an inhibitor of RIPK1, suggesting a potential role in treating diseases related to necroptosis. smolecule.com A systematic approach, involving the synthesis of curated libraries of this compound derivatives followed by broad biological screening, is expected to uncover novel lead compounds for a variety of diseases.

Another exciting prospect is the development of these compounds as chemical probes and diagnostic agents. Their rigid, fused-ring structure makes them excellent candidates for derivatization into fluorescent probes or positron emission tomography (PET) radioligands to study biological processes in real-time. nih.gov For example, a radiofluorinated pyrazol-4-yl-pyridine derivative was successfully developed for imaging a specific muscarinic acetylcholine (B1216132) receptor, providing a blueprint for similar applications with the pyrrolopyrazolone core. nih.gov The unique photophysical properties that may arise from extending the π-system of the this compound core also present an as-yet-unexplored opportunity in the field of organic electronics and materials science. acs.orgrsc.org

Future Prospect Rationale and Approach Potential Outcome
Advanced Synthetic Methods Employing photochemistry, electrochemistry, and flow synthesis to overcome challenges of selectivity and scalability. researchgate.netresearchgate.netMore efficient, green, and versatile routes to a wider array of derivatives.
Broadened Therapeutic Targets Systematic screening of derivative libraries against diverse biological targets beyond kinases, such as RNA-binding proteins and enzymes involved in programmed cell death. acs.orgsmolecule.comIdentification of novel lead compounds for a wider range of human diseases.
Chemical Biology and Diagnostics Designing and synthesizing functionalized derivatives as fluorescent probes or PET ligands for target validation and in vivo imaging. nih.govNew tools to study complex biological systems and diagnose diseases earlier and more accurately.
Materials Science Applications Exploring the optoelectronic properties of π-extended this compound derivatives. acs.orgrsc.orgDevelopment of novel organic semiconductors, dyes, or sensors.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6H-Pyrrolo[1,2-b]pyrazol-6-one derivatives, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclocondensation of protected 1-aminopyrrole derivatives with α,β-unsaturated ketones. For example, p-toluenesulfonic acid (p-TSA) in toluene (30 volumes) at reflux is a common catalyst/solvent system .
  • Data-Driven Design : Optimize equivalents of p-TSA (2.0–3.0 equiv) and solvent volumes (20–40 volumes) to balance reaction efficiency and purity. Post-synthesis purification via recrystallization (e.g., methanol) improves yield .

Q. How is the molecular structure of this compound characterized using NMR spectroscopy?

  • Technique : Assign ¹H and ¹³C NMR chemical shifts by comparing with monocyclic model compounds. Key features include:

  • ¹H NMR : Distinct signals for protons adjacent to the carbonyl group (δ 7.2–8.1 ppm) and ring-junction nitrogen (δ 3.5–4.5 ppm) .
  • ¹³C NMR : Carbonyl carbons resonate at δ 160–170 ppm, while sp³ carbons in the pyrrolo ring appear at δ 30–50 ppm .
    • Interpretation : Use ¹⁵N/¹⁷O NMR to probe conjugation between the nitrogen and carbonyl group, revealing partial amide-like interactions without full delocalization .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

  • Key Properties :

PropertyValue/RangeRelevance
LogP1.2–2.5 (hydrophobic)Membrane permeability
pKa3.8–4.5 (weakly acidic)pH-dependent solubility
Melting Point180–220°CThermal stability in synthesis
  • Experimental Guidance : Use solvent systems like DMSO-water mixtures (≤5% DMSO) to avoid aggregation in aqueous media .

Advanced Research Questions

Q. How do substituents on the pyrrolo-pyrazole core influence biological activity (e.g., CNS targeting)?

  • Case Study : Azidomethyl and cyclobutyl substituents (e.g., 7-(azidomethyl)-6-cyclobutyl derivatives) enhance 5-HT3 receptor affinity, suggesting CNS applications. Compare with methyl or carboxylate analogs to assess steric/electronic effects .
  • Design Strategy : Introduce bioisosteres (e.g., replacing azidomethyl with trifluoromethyl) to improve metabolic stability while retaining target engagement .

Q. What mechanisms explain contradictory biological activity data across analogs?

  • Analysis Framework :

Structural Variability : Compare stereochemistry (e.g., methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate vs. 2-carboxylate isomers). The 3-carboxylate isomer shows higher AChE inhibition (IC₅₀ = 0.33 nM) due to better target fit .

Assay Conditions : Variations in buffer pH or co-solvents (e.g., Tween-80) may alter compound aggregation or protein binding .

  • Resolution : Use molecular docking (e.g., X-ray crystallography of FLT3 kinase complexes) to validate binding modes .

Q. How can reaction pathways be optimized for regioselective functionalization?

  • Reaction Engineering :

  • Oxidation/Reduction : Use MnO₂ for selective oxidation of allylic alcohols without disrupting the pyrrolo core .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
    • Troubleshooting : Monitor by LC-MS for intermediates; recrystallize products to ≥95% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6H-Pyrrolo[1,2-b]pyrazol-6-one
Reactant of Route 2
6H-Pyrrolo[1,2-b]pyrazol-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.